Evidence Limitation: Absence of Published Head‑to‑Head Comparative Bioactivity Data for CAS 1131739‑37‑1
A systematic search of PubMed, PubChem, ChEMBL, BindingDB, Google Patents, and the WHO International Clinical Trials Registry Platform (conducted 28 April 2026) failed to identify any primary research article, patent‑exemplified assay result, or curated database entry that reports quantitative biological activity (IC₅₀, Kᵢ, EC₅₀, % inhibition, or pharmacokinetic parameters) specifically for N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide (CAS 1131739‑37‑1) against a named comparator compound. PubChem CID 57619971 contains no bioassay data. The ChEMBL identifier CHEMBL3605543, which superficially co‑appears with this CAS number in some search indexes, corresponds to a structurally distinct ligand (SMILES: CCn1c(nc2ccc(cc12)C(F)(F)F)[C@@H](C)NS(=O)(=O)c1ccncc1) and does not represent the target compound [1]. No evidence meeting the core admission rules (quantitative data for the target compound AND a comparator under a defined experimental context) could be retained.
| Evidence Dimension | Comprehensive literature and database presence |
|---|---|
| Target Compound Data | No quantitative bioactivity, selectivity, or ADME data identified in any primary source or authoritative database |
| Comparator Or Baseline | Closest structural analogs: N-(1-benzylpiperidin-4-yl)methanesulfonamide (CAS 68996-25-8), N-cyclopropyl-N-(piperidin-4-yl)methanesulfonamide (CAS 1131739-35-9), N-(1-benzylpiperidin-4-yl)-N-cyclopropylbenzenesulfonamide, N-[(1-benzylpiperidin-4-yl)methyl]cyclopropanesulfonamide (CAS 1210227-93-2). None have been co‑assayed with CAS 1131739‑37‑1 in a published study. |
| Quantified Difference | Cannot be calculated – no overlapping quantitative data sets exist for the target compound and any comparator. |
| Conditions | N/A – no assay or experimental context available for the target compound. |
Why This Matters
In the absence of any comparator‑anchored quantitative evidence, procurement decisions must rely on structural rationale, synthetic accessibility, and vendor‑supplied purity specifications rather than on demonstrated biological or physicochemical superiority over analogs.
- [1] BindingDB entry for BDBM50113978 (CHEMBL3605543). The SMILES CCn1c(nc2ccc(cc12)C(F)(F)F)[C@@H](C)NS(=O)(=O)c1ccncc1 does not match N-(1-benzylpiperidin-4-yl)-N-cyclopropylmethanesulfonamide. Retrieved 28 Apr 2026. View Source
